molecular formula C18H18N2O B2510951 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one CAS No. 2034522-87-5

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one

Cat. No. B2510951
CAS RN: 2034522-87-5
M. Wt: 278.355
InChI Key: HZEBTKUHPYMSFB-UHFFFAOYSA-N
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Description

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one is a chemical compound with diverse applications in scientific research. It contains an indole nucleus, which is found in many important synthetic drug molecules . This indole scaffold binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Anti-HIV Potential

Researchers have explored indole derivatives as anti-HIV agents. Notably, imidazole-containing compounds containing the indole scaffold have been investigated for their therapeutic potential . Further studies are needed to fully understand their efficacy.

Drug Discovery

Given the indole scaffold’s presence in important synthetic drug molecules, exploring 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one for potential therapeutic applications is warranted. Its diverse biological activities hint at untapped therapeutic possibilities .

Future Directions

Indole derivatives, which 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one is a part of, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This creates interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . The specific interactions and changes induced by this compound would depend on the particular target receptor and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the target receptors involved.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , this compound could potentially induce a variety of molecular and cellular changes depending on the specific target receptors and biological context.

properties

IUPAC Name

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-3-4-18(21)20-12-9-16-13-15(5-6-17(16)20)14-7-10-19-11-8-14/h2,5-8,10-11,13H,1,3-4,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEBTKUHPYMSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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